physical and chemical properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
physical and chemical properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal chemistry and agrochemical research. The unique combination of a reactive chloromethyl group, a stable trifluoromethyl moiety, and a versatile pyrazole core makes this compound a valuable intermediate for the synthesis of a wide range of functionalized molecules.
Molecular and Physicochemical Profile
4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a substituted pyrazole with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol .[1][2] The structural arrangement of its functional groups dictates its reactivity and potential applications.
Table 1: Core Properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
| Property | Value | Source |
| CAS Number | 2090583-76-7 | [1][2] |
| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |
| Molecular Weight | 212.60 g/mol | [1][2] |
| IUPAC Name | 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | [1] |
| SMILES | CCN1C=C(C(=N1)C(F)(F)F)CCl | [1] |
| InChI Key | AYTKQHANDQHHFD-UHFFFAOYSA-N | [1] |
Synthesis and Structural Elucidation
The synthesis of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the functionalization of a pre-existing pyrazole core. A common strategy is the chloromethylation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.[1] This electrophilic substitution reaction introduces the reactive chloromethyl group at the C4 position of the pyrazole ring.
Caption: General synthetic route to the target compound.
Experimental Protocol: Synthesis via Chloromethylation
Causality: This protocol is designed for the efficient and regioselective introduction of the chloromethyl group onto the pyrazole ring. The choice of reagents and conditions is critical to maximize yield and minimize side reactions.
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Reaction Setup: In a well-ventilated fume hood, a solution of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Reagent Addition: Paraformaldehyde and concentrated hydrochloric acid are added to the solution. The reaction mixture is then heated to reflux.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate).
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Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry, as well as by melting point analysis if the compound is a solid.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the chloromethyl protons, and a singlet for the pyrazole ring proton. |
| ¹³C NMR | Resonances for the ethyl carbons, the chloromethyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the pyrazole ring carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C-N, C-F, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl, chloromethyl, and trifluoromethyl groups. |
Chemical Reactivity and Applications
The chemical reactivity of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is dominated by the electrophilic nature of the chloromethyl group and the inherent properties of the substituted pyrazole ring.
Caption: Key reactivity of the chloromethyl group.
Nucleophilic Substitution Reactions
The primary mode of reactivity is the nucleophilic substitution of the chlorine atom in the chloromethyl group.[1] This Sₙ2 reaction allows for the facile introduction of a wide variety of functional groups, making it a versatile intermediate.
Common Nucleophiles:
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Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, which are common motifs in pharmacologically active compounds.
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Alcohols/Phenols: Alkoxy or aryloxy ethers can be formed by reaction with alcohols or phenols in the presence of a base.
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Thiols: Thioethers are readily prepared by reaction with thiols.
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Cyanide: Introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-pyrazole scaffold is a privileged structure in both medicinal and agrochemical chemistry due to its metabolic stability and ability to enhance binding affinity to biological targets.[2] The presence of the chloromethyl group in 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole provides a convenient handle for the synthesis of libraries of compounds for screening and lead optimization. Its derivatives have been investigated for a range of biological activities, including as herbicides and insecticides.[1]
Safety and Handling
While a specific safety data sheet for 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is not publicly available, compounds with similar structures, particularly those containing chloromethyl groups, should be handled with care as they are often lachrymatory and potential alkylating agents.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its synthesis is achievable through established methods, and its reactivity is well-defined, primarily involving nucleophilic substitution at the chloromethyl group. Further research into the specific physical properties and biological activities of its derivatives is warranted to fully explore the potential of this promising intermediate.
References
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MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
